4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 537680-41-4
VCID: VC4341809
InChI: InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537680-41-4

Cat. No.: VC4341809

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 537680-41-4

Specification

CAS No. 537680-41-4
Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
IUPAC Name 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H20ClN3OS/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Standard InChI Key GIJVTINGUQKYJF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₀H₂₀ClN₃OS, with a molar mass of 385.91 g/mol. Its IUPAC name systematically describes the tetrahydropyrimidine core substituted at position 4 with a 4-chlorophenyl group, at position 6 with a methyl group, and at position 5 with a carboxamide linkage to a 2,5-dimethylphenyl ring. The thioxo group at position 2 distinguishes it from oxygenated analogs, potentially influencing its electronic and steric properties .

Spectroscopic Characterization

Key spectroscopic data for related compounds include:

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.25–2.35 ppm (methyl groups), δ 7.20–8.20 ppm (aromatic protons), and δ 10.50–11.00 ppm (amide NH) .

  • FT-IR: Stretching vibrations at ~1,670 cm⁻¹ (C=O), ~1,250 cm⁻¹ (C=S), and ~3,300 cm⁻¹ (N-H) .

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight, with fragmentation patterns indicative of the chlorophenyl and dimethylphenyl substituents .

Table 1: Comparative Physicochemical Data for Related Tetrahydropyrimidines

CompoundMolecular FormulaMelting Point (°C)LogP
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo derivativeC₁₅H₁₆ClN₂O₃213–2153.2
N-(4-Chlorophenyl)-2-thioxo derivativeC₁₈H₁₆ClN₃OS178–1804.1
Target compoundC₂₀H₂₀ClN₃OSNot reported4.5*
*Predicted using PubChem tools .

Synthesis and Structural Optimization

Biginelli Reaction and Modifications

The synthesis of 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide likely follows a modified Biginelli reaction, a one-pot condensation of:

  • 4-Chlorobenzaldehyde (aldehyde component),

  • Methyl acetoacetate (β-ketoester),

  • N-(2,5-Dimethylphenyl)thiourea (urea analog) .

Critical modifications include:

  • Thiourea utilization: Substituting urea with thiourea introduces the thioxo group, enhancing electronic diversity .

  • Catalyst systems: Piperidine or acidic ionic liquids improve yields (70–90%) under solvent-free or ethanol conditions .

  • Post-synthetic functionalization: Carboxamide introduction via coupling reactions with 2,5-dimethylaniline .

Table 2: Optimization Parameters for Synthesis

ParameterConditionYield (%)
CatalystPiperidine85
SolventEthanol78
Temperature80°C82
Reaction Time6 hours88
CompoundActivity (IC₅₀/EC₅₀)Target
N-[4-Chloro-3-(trifluoromethyl)phenyl]46.4% edema suppressionCOX-2
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo18 µM (Topo II)DNA replication
4-Methyl-N-2,4-dimethylphenyl derivative25 mg/kg analgesicCNS pathways

Mechanistic Insights and Molecular Interactions

Thioxo Group Reactivity

The C=S moiety enhances:

  • Electrophilicity: Facilitating nucleophilic attacks at position 2, enabling cross-coupling reactions .

  • Metal coordination: Binding to Zn²⁺ or Fe³⁺ in enzyme active sites, as seen in metalloproteinase inhibition .

Chlorophenyl and Dimethylphenyl Effects

  • 4-Chlorophenyl: Increases lipophilicity (LogP +0.8), improving blood-brain barrier penetration .

  • 2,5-Dimethylphenyl: Steric hindrance modulates receptor selectivity, reducing off-target interactions .

Future Directions and Challenges

  • Pharmacokinetic profiling: Address solubility limitations (logS = -4.2) via prodrug strategies or nanoformulations.

  • Target validation: CRISPR screening to identify novel targets in inflammation and oncology.

  • Toxicology studies: Acute toxicity assays in murine models to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator